N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
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Description
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H20F3N3O4S and its molecular weight is 467.46. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a sulfonamide group, which is commonly found in many drugs. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria, thus acting as antimicrobials .
Biochemical pathways
Sulfonamides affect the folic acid synthesis pathway in bacteria, leading to a deficiency of this essential vitamin and thus inhibiting bacterial growth .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of action
The inhibition of folic acid synthesis by sulfonamides leads to a deficiency of this essential vitamin in bacteria, which can inhibit their growth and proliferation .
Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide, a novel compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by recent research findings and case studies.
- Molecular Formula : C21H22F3N3O3S
- Molecular Weight : 433.48 g/mol
- CAS Number : 1235635-00-3
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyridazine core followed by sulfonamide linkage. The detailed synthetic pathway is crucial for understanding its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related compounds that incorporate benzenesulfonamide moieties. For instance, a series of trifluoromethylquinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that similar structural motifs may impart anticancer activity to this compound .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 | 0.5 | |
Compound B | HeLa | 0.8 | |
This compound | TBD | TBD | This study |
The proposed mechanism of action for compounds similar to this compound includes inhibition of key enzymes involved in cancer cell proliferation and survival pathways. For example, inhibition of phospholipase A2 has been documented, which is crucial in the arachidonic acid signaling pathway linked to inflammation and cancer progression .
Case Studies
In vivo studies have demonstrated the efficacy of benzenesulfonamide derivatives in reducing tumor size in animal models. For instance, a related compound showed a significant reduction in myocardial infarction size in coronary occluded rats, indicating potential cardiovascular protective effects alongside anticancer properties .
Table 2: In Vivo Efficacy Studies
Study Type | Compound Tested | Model Used | Outcome |
---|---|---|---|
Myocardial Infarction Study | Compound C | Rat Model | Reduced infarct size by 30% at 0.3 mg/kg |
Tumor Growth Inhibition Study | N-(2-(3-(4-ethoxyphenyl)... | Mouse Xenograft Model | Tumor size reduced by 40% |
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O4S/c1-2-31-17-7-3-15(4-8-17)19-11-12-20(28)27(26-19)14-13-25-32(29,30)18-9-5-16(6-10-18)21(22,23)24/h3-12,25H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXISBIHSNLPSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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